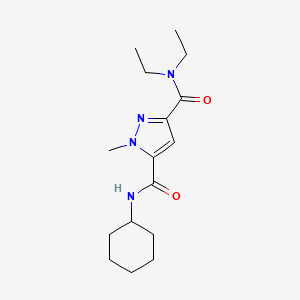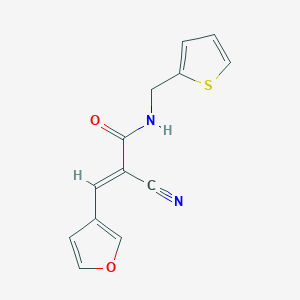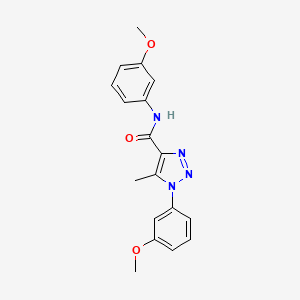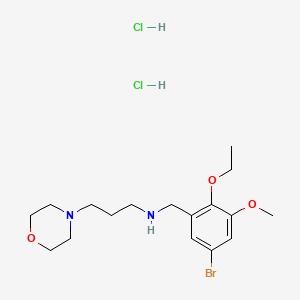
4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as MPTC, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in various fields. MPTC is a thiazole derivative that has been shown to exhibit potent and selective binding to the cannabinoid CB2 receptor. This receptor is known to play a role in various physiological processes, including inflammation, immune response, and pain sensation.
Wirkmechanismus
4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide binds selectively to the CB2 receptor, which is predominantly expressed in immune cells. Activation of the CB2 receptor has been shown to modulate various physiological processes, including inflammation, immune response, and pain sensation. This compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by activating the CB2 receptor. It has also been shown to reduce neuropathic pain in animal models by activating the CB2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective binding to the CB2 receptor, which is predominantly expressed in immune cells. Activation of the CB2 receptor has been shown to modulate various physiological processes, including inflammation, immune response, and pain sensation. This compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by activating the CB2 receptor. It has also been shown to reduce neuropathic pain in animal models by activating the CB2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages as a research tool, including its potent and selective binding to the CB2 receptor, its ability to modulate various physiological processes, and its potential use as an anti-inflammatory agent and analgesic. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, including further investigation into its mechanism of action, potential side effects, and therapeutic applications. This compound has shown promise as an anti-inflammatory agent and analgesic, and further research is needed to fully understand its potential in these areas. Additionally, this compound may have potential applications in other areas, such as cancer research and neurodegenerative diseases. Further research is needed to fully explore these potential applications.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-pentyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to exhibit potent and selective binding to the CB2 receptor, which is predominantly expressed in immune cells. This has led to its potential use as a research tool in various fields, including immunology, inflammation, and pain research. This compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests its potential use as an anti-inflammatory agent. It has also been shown to reduce neuropathic pain in animal models, which suggests its potential use as an analgesic.
Eigenschaften
IUPAC Name |
4-methyl-N-pentyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-4-5-9-17-14(19)13-11(2)18-15(20-13)12-7-6-8-16-10-12/h6-8,10H,3-5,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVXOOWDBJPEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4687726.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4687733.png)
![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)
![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4687755.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4687764.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4687773.png)



![2-[(cyclohexylmethyl)amino]ethanol hydrochloride](/img/structure/B4687817.png)
![N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4687822.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)